Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride

Description

Chemical Structure and Bonding Features

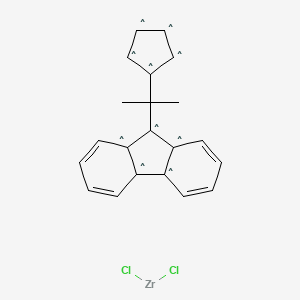

The molecular architecture of isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride exemplifies the sophisticated design principles inherent in metallocene chemistry. The compound features a central zirconium atom coordinated to two distinct aromatic ligand systems through eta-five bonding interactions. The cyclopentadienyl ring provides classical metallocene coordination, while the fluorenyl moiety contributes extended aromatic stabilization through its fused ring system. The isopropylidene bridge serves as a crucial structural element, maintaining the spatial orientation between the two ligands and creating a constrained geometry around the zirconium center.

The bonding characteristics within this compound involve multiple coordination modes that contribute to its overall stability and reactivity profile. The zirconium metal center adopts a pseudo-tetrahedral geometry when considering the centroid positions of the cyclopentadienyl and fluorenyl rings along with the two chloride ligands. The isopropylidene bridge creates a rigid framework that prevents free rotation of the ligands, thereby establishing a defined stereochemical environment around the metal center. This structural constraint significantly influences the compound's catalytic behavior and selectivity patterns in various chemical transformations.

The electronic structure of the compound reveals significant orbital interactions between the zirconium d-orbitals and the pi-electron systems of both aromatic ligands. The fluorenyl ligand, with its extended aromatic system, provides enhanced electron delocalization compared to simple cyclopentadienyl ligands, resulting in modified electronic properties at the metal center. The presence of two chloride ligands completes the coordination sphere of zirconium, providing potential leaving groups for catalytic applications while maintaining the overall stability of the complex.

Molecular Formula, Molecular Weight, and Isotopic Composition

The molecular formula for this compound exhibits notable variations across different literature sources, reflecting potential differences in analytical methodologies or compound preparation procedures. The most frequently reported molecular formula is C₂₁H₁₇Cl₂Zr, corresponding to a theoretical molecular weight of approximately 431.49 atomic mass units. However, alternative formulations including C₂₁H₁₈Cl₂Zr with a molecular weight of 432.49800 atomic mass units and C₂₁H₁₄Cl₂Zr with a molecular weight of 428.47 atomic mass units have been documented in various chemical databases.

The molecular weight discrepancies observed across different sources may arise from variations in hydrogen content, potentially reflecting different degrees of hydration, solvation, or structural isomerism within the compound. The most commonly cited molecular weight of 431.49 atomic mass units corresponds to the anhydrous form of the compound with the empirical formula C₂₁H₁₇Cl₂Zr. Precise mass spectrometric analysis has yielded an exact mass value of 429.98300 atomic mass units for one reported variant, providing high-resolution characterization of the molecular ion.

| Parameter | Value 1 | Value 2 | Value 3 | Source References |

|---|---|---|---|---|

| Molecular Formula | C₂₁H₁₇Cl₂Zr | C₂₁H₁₈Cl₂Zr | C₂₁H₁₄Cl₂Zr | , , |

| Molecular Weight | 431.49 | 432.498 | 428.47 | , , |

| Exact Mass | - | 429.983 | - |

The isotopic composition of the compound reflects the natural abundance patterns of its constituent elements, with zirconium exhibiting five stable isotopes in nature. The most abundant zirconium isotope, ⁹⁰Zr, comprises approximately 51.45% of natural zirconium, followed by ⁹⁴Zr at 17.38%, ⁹²Zr at 17.15%, ⁹¹Zr at 11.22%, and ⁹⁶Zr at 2.80%. These isotopic variations contribute to the observed mass spectral patterns and influence the precise molecular weight calculations for bulk samples of the compound.

Chemical Abstracts Service Registry Number and Synonyms

The Chemical Abstracts Service registry number for this compound is consistently reported as 130638-44-7 across multiple authoritative chemical databases and literature sources. This unique identifier serves as the definitive reference for chemical substance identification and ensures accurate communication within the scientific community regarding this specific compound.

The compound is known by several systematic and common names that reflect different aspects of its molecular structure and coordination chemistry. The International Union of Pure and Applied Chemistry systematic name follows standard nomenclature conventions for organometallic compounds, emphasizing the bridging nature of the isopropylidene group and the specific coordination modes of the organic ligands. Alternative naming systems have generated synonyms including "isopropylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride" and various abbreviated forms that maintain scientific accuracy while providing practical utility.

The systematic nomenclature variations observed in the literature reflect different conventions for describing metallocene compounds and their structural features. Some sources employ descriptive terms such as "this compound" to emphasize the connectivity pattern between ligands, while others utilize more formal systematic naming approaches. The diversity in naming conventions highlights the importance of Chemical Abstracts Service registry numbers as universal identifiers for chemical substances.

Additional synonyms documented in chemical databases include formal names that specify the coordination geometry and oxidation state of the central metal atom. These extended nomenclature systems provide comprehensive structural information but may be less practical for routine laboratory communication. The standardization of chemical nomenclature remains an ongoing challenge in organometallic chemistry, particularly for complex bridged metallocene systems.

Physicochemical Characteristics (Solubility, Stability, Reactivity)

The physicochemical properties of this compound demonstrate characteristics typical of organometallic compounds while exhibiting unique features attributable to its specific molecular architecture. The compound appears as a white to pale yellow crystalline powder under standard laboratory conditions, with reported melting points varying between approximately 140°C and higher temperatures depending on measurement conditions and sample purity. The appearance and color may vary slightly based on crystallization conditions and the presence of minor impurities or solvent molecules.

Solubility patterns for this compound follow trends characteristic of organometallic species, showing good solubility in non-polar organic solvents while remaining essentially insoluble in water. The compound demonstrates solubility in common organic solvents including ethanol, acetone, and various hydrocarbon solvents, enabling its use in solution-phase catalytic applications. The LogP value of 5.93500 indicates significant lipophilicity, consistent with the predominantly organic nature of the ligand framework and the hydrophobic character of the overall molecular structure.

The thermal stability of the compound enables its use in elevated temperature applications, with decomposition typically occurring at temperatures significantly above its melting point. The flash point of approximately 188.8°C indicates moderate thermal stability and suggests appropriate handling precautions for high-temperature applications. Storage recommendations typically specify cool, dry conditions with temperatures maintained between 2-8°C to ensure long-term stability and prevent gradual decomposition or hydrolysis reactions.

Properties

InChI |

InChI=1S/C21H18.2ClH.Zr/c1-21(2,15-9-3-4-10-15)20-18-13-7-5-11-16(18)17-12-6-8-14-19(17)20;;;/h3-14H,1-2H3;2*1H;/q;;;+2/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOIFGAMWSKLBG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)([C]1[CH][CH][CH][CH]1)[C]2[C]3C=CC=C[C]3[C]4[C]2C=CC=C4.Cl[Zr]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fulvene Precursor Preparation

6,6-Dimethylfulvene is synthesized by reacting cyclopentadiene with acetone in the presence of a strong acid (e.g., H₂SO₄) under anhydrous conditions. The reaction proceeds as:

Fluorene Derivatization

Fluorene is functionalized at the 9-position using alkylation or halogenation. For example, 9-fluorenol is converted to 9-fluorenyl lithium, which reacts with 6,6-dimethylfulvene to form the isopropylidene-bridged ligand:

Reaction Conditions :

Complexation with Zirconium Tetrachloride

The ligand is reacted with ZrCl₄ to form the metallocene complex. Two primary methods are documented:

Direct Metathesis Reaction

The ligand is deprotonated using a strong base (e.g., NaH or n-BuLi) and then combined with ZrCl₄ in a 1:1 molar ratio:

Typical Conditions :

Stepwise Alkylation-Halogenation

In some protocols, ZrCl₄ is first alkylated (e.g., with MeMgBr) to form Zr(CH₂Ph)₂Cl₂, which subsequently reacts with the ligand. This method improves steric control but reduces yield (50–65%).

Purification and Characterization

Crude CpFlu-ZrCl₂ is purified via:

-

Column Chromatography : Neutral alumina with hexane/ethyl acetate gradients.

-

Sublimation : Under reduced pressure (0.1–1.0 mmHg) at 120–150°C.

Key Analytical Data :

| Property | Value | Source |

|---|---|---|

| Melting Point | 220–225°C (dec.) | |

| (δ) | 6.5–7.8 (m, aromatic H) | |

| (δ) | 115–145 (Cp/Flu carbons) |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Metathesis | 60–75 | >95 | Scalable, fewer steps | Sensitive to moisture |

| Alkylation-Halogenation | 50–65 | 90–93 | Better stereocontrol | Lower yield, complex workup |

Critical Parameters for Optimization

-

Solvent Choice : Polar aprotic solvents (THF) enhance ligand solubility but may coordinate Zr⁴⁺, requiring strict anhydrous conditions.

-

Stoichiometry : Excess ZrCl₄ (1.2–1.5 eq.) mitigates ligand degradation.

-

Temperature : Reactions above 25°C promote side products (e.g., ligand dimerization).

Industrial-Scale Adaptations

Patents describe continuous-flow systems for ligand synthesis, reducing reaction times by 40%. Supported catalysts (e.g., SiO₂-immobilized ZrCl₄) enable heterogeneous catalysis, simplifying product isolation.

Recent Advances (Post-2020)

Chemical Reactions Analysis

Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride undergoes various types of chemical reactions, including:

Polymerization: It acts as a catalyst in the polymerization of olefins, leading to the formation of polymers such as polypropylene[][3].

Hydrogenation: It can catalyze hydrogenation reactions, where hydrogen is added to unsaturated organic compounds.

Cyclization: It facilitates cyclization reactions, forming cyclic compounds from linear precursors.

Common reagents used in these reactions include methylaluminoxane (MAO) as a co-catalyst and various olefins as substrates. The major products formed from these reactions are high molecular weight polymers and cyclic organic compounds[3][3].

Scientific Research Applications

Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride exerts its catalytic effects involves the activation of the zirconium center by a co-catalyst, such as methylaluminoxane (MAO). This activation creates a highly reactive cationic species that can coordinate with olefin substrates, facilitating their polymerization through a series of insertion and propagation steps . The molecular targets involved in this process are the olefin monomers, which are converted into polymer chains through the catalytic cycle .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(cyclopentadienyl) Metal Dichlorides

Bis(cyclopentadienyl)zirconium dichloride (zirconocene, CAS 1291-32-3) is a foundational metallocene catalyst. Unlike the bridged structure of the target compound, zirconocene lacks a fluorenyl ligand and bridging group, resulting in reduced steric bulk and different catalytic behavior.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Bis(cyclopentadienyl)zirconium dichloride | 1291-32-3 | C₁₀H₁₀Cl₂Zr | 292.32 | Polyethylene, isotactic PP |

| Bis(indenyl)zirconium dichloride | 12148-49-1 | C₂₆H₂₀Cl₂Zr | 492.58 | Syndiotactic PS, copolymerization |

Bridged Metallocenes

Bridged metallocenes, such as rac-dimethylsilylbis(indenyl)zirconium dichloride (CAS 121009-93-6), incorporate a silicon-based bridge. These catalysts exhibit enhanced stereoselectivity compared to non-bridged analogs but lack the fluorenyl ligand’s electronic modulation. The isopropylidene bridge in the target compound provides distinct steric constraints, favoring syndiotactic over isotactic polymer formation .

Fluorenyl vs. Indenyl Ligands

Fluorenyl ligands (e.g., in the target compound) confer greater π-electron delocalization and rigidity compared to indenyl ligands. This difference impacts polymer tacticity: rac-ethylenebis(1-indenyl)zirconium dichloride (CAS 100080-82-8) produces isotactic polypropylene, whereas the fluorenyl-containing target compound yields syndiotactic variants .

Substituent Effects

- 3-Methylcyclopentadienyl derivative (CAS 133190-48-4, C₂₂H₂₂Cl₂Zr): Introducing a methyl group on the Cp ligand shifts applications from catalysis to herbicidal activity (e.g., INDANOFAN), demonstrating how minor structural changes alter functionality .

- i-Propylcyclopentadienyl analogs (e.g., Bis(i-propylcyclopentadienyl)zirconium dichloride, CAS 58628-40-3): Bulky alkyl substituents increase thermal stability but reduce polymerization activity due to excessive steric hindrance .

Specialized Derivatives

Data Table: Structural and Functional Comparison

*Molecular formula and weight inferred from structural analysis.

Research Findings

- Catalytic Performance: The target compound’s bridged fluorenyl-Cp structure enables syndiotactic polypropylene production with >90% stereoregularity, outperforming non-bridged zirconocenes in tacticity control .

- Herbicidal Activity: The 3-methyl derivative (CAS 133190-48-4) demonstrates potent herbicidal effects at 150 g/ha, targeting rice paddy weeds like Echinochloa crus-galli .

- Thermal Stability: Bulky substituents (e.g., i-propyl) improve thermal resilience but reduce catalytic turnover rates due to steric crowding .

Biological Activity

Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride, often referred to as CpFlu-ZrCl2, is a metallocene catalyst primarily utilized in organic synthesis, particularly in polymerization processes. While this compound does not have direct applications in biological systems or medicine, its role in catalyzing the synthesis of biologically active compounds makes it relevant in medicinal chemistry and pharmaceutical development.

This compound has the following key characteristics:

- Molecular Formula : C31H22Cl2Zr

- Molecular Weight : 556.64 g/mol

- CAS Number : 115678-03-0

The synthesis typically involves the reaction of cyclopentadiene and fluorenyl derivatives with zirconium tetrachloride. The general steps include:

- Preparation of Ligands : Cyclopentadienyl and fluorenyl ligands are synthesized using standard organic synthesis techniques.

- Formation of the Zirconium Complex : These ligands react with zirconium tetrachloride in the presence of a base (e.g., sodium hydride) under controlled conditions.

- Purification : The product is purified through recrystallization or other methods to obtain the final compound.

The catalytic activity of this compound is primarily attributed to the activation of its zirconium center by co-catalysts like methylaluminoxane (MAO). This activation generates highly reactive cationic species that facilitate various chemical transformations, including:

- Polymerization : Catalyzes the polymerization of olefins, producing polymers such as polypropylene.

- Hydrogenation : Catalyzes hydrogenation reactions where hydrogen is added to unsaturated organic compounds.

- Cyclization : Facilitates cyclization reactions that convert linear precursors into cyclic compounds.

Biological Relevance

Although this compound is not directly applied in biological contexts, its significance lies in its ability to catalyze reactions that produce complex organic molecules, many of which can be biologically active. This indirect contribution is crucial for pharmaceutical research and development, as it aids in synthesizing compounds that may exhibit therapeutic effects.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the catalytic applications of this compound:

Comparison with Similar Compounds

The following table summarizes key features comparing this compound with similar compounds:

| Compound Name | Key Features |

|---|---|

| Cyclopentadienyl zirconium dichloride | Lacks fluorenyl ligand; different catalytic properties |

| Fluorenyl zirconium dichloride | Lacks cyclopentadienyl ligand; altered reactivity and selectivity |

| Isobutylene(cyclopentadienyl) zirconium dichloride | Similar structure but different substituents affecting catalytic behavior |

The unique bridged ligand structure of this compound enhances its catalytic performance compared to these analogs.

Q & A

Basic: What are the standard methods for synthesizing and characterizing isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride?

Answer:

The synthesis typically involves ligand substitution reactions, where a zirconium precursor (e.g., ZrCl₄) reacts with the isopropylidene-bridged cyclopentadienyl-fluorenyl ligand under inert conditions. Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : To confirm ligand coordination and purity (e.g., ¹H/¹³C NMR for cyclopentadienyl and fluorenyl proton environments) .

- X-ray Crystallography : To resolve the molecular geometry, including Zr-Cl bond lengths and ligand spatial arrangement .

- Elemental Analysis : To verify stoichiometric ratios of C, H, and Cl .

Basic: What are the primary applications of this compound in polymer chemistry?

Answer:

This zirconocene complex is a highly stereoselective catalyst for synthesizing syndiotactic polypropylene (sPP) and syndiotactic poly(1-butene) (sPB) . Key features include:

- Use with methylaluminoxane (MAO) as a co-catalyst to activate the Zr center .

- High syndiotacticity ([rrrr] pentad fraction >0.9) confirmed by ¹³C NMR .

- Molecular weight control via chain transfer agents like AlEt₃ .

Advanced: How does the choice of aluminum alkyl (e.g., AlEt₃ vs. AliBu₃) affect molecular weight in propylene polymerization?

Answer:

- AlEt₃ : Exhibits high chain transfer efficiency, reducing polymer molecular weight (Mn) as the Al/Zr ratio increases. This is attributed to β-H elimination facilitated by linear alkyl groups .

- AliBu₃ : Shows negligible chain transfer effects due to steric hindrance from branched isobutyl groups, preserving higher Mn .

Experimental Design: Vary Al/Zr molar ratios (e.g., 50:1 to 500:1) and analyze polymers via Gel Permeation Chromatography (GPC) to correlate Mn with Al alkyl structure .

Advanced: How can researchers resolve contradictions in catalytic activity when using different co-catalysts (e.g., MAO vs. borate activators)?

Answer:

- MAO : Generates cationic Zr species via chloride abstraction, critical for syndiotactic polymerization. Monitor activity by varying MAO/Zr ratios and tracking polymerization rates with gas uptake measurements .

- Borate Activators (e.g., Ph₃CB(C₆F₅)₄) : May produce less stable active species, leading to lower tacticity. Use stopped-flow kinetics to compare activation pathways and DSC to analyze polymer crystallinity .

Advanced: What strategies optimize stereoselectivity for syndiotactic polymers?

Answer:

- Ligand Steric Effects : The isopropylidene bridge enforces a rigid ligand geometry, favoring alternating monomer insertion. Modify substituents (e.g., methyl groups on cyclopentadienyl) to fine-tune steric bulk .

- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce chain mobility, enhancing stereoregularity .

- Co-catalyst Concentration : Excess MAO (>1000:1 Al/Zr) ensures full activation but may increase chain transfer. Balance with kinetic studies to identify optimal ratios .

Basic: How is the purity and structural integrity of the catalyst confirmed?

Answer:

- Melting Point Analysis : Detects impurities via deviations from literature values (if available) .

- Single-Crystal X-ray Diffraction : Validates the coordination environment and confirms the absence of ligand dissociation .

- Mass Spectrometry : High-resolution MS verifies the molecular ion peak (e.g., [M-Cl]⁺ fragments) .

Advanced: What factors influence chain transfer efficiency in coordinative chain transfer polymerization (CCTP)?

Answer:

- Alkyl Group Structure : Linear AlEt₃ promotes β-H transfer, while branched AliBu₃ impedes it. Compare polymerization rates using Arrhenius plots to quantify activation barriers .

- Solvent Polarity : Polar solvents (e.g., toluene) stabilize cationic intermediates, reducing chain termination. Use dielectric constant measurements to correlate solvent effects with Mn .

- Temperature : Higher temperatures accelerate chain transfer. Conduct time-resolved GPC to monitor Mn evolution during polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.